1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
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Description
“1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentanes (BCPs). BCPs have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies due to their influence on permeability, aqueous solubility, and in vitro metabolic stability .
Molecular Structure Analysis
The molecular structure of BCPs is unique and complex. The bicyclic structure is rich in sp3 hybridized carbon atoms, which increases the three-dimensionality of the molecules . This structure plays a high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .Chemical Reactions Analysis
The chemical reactions involving BCPs are diverse and often complex. A continuous flow process to generate [1.1.1]propellane, which can directly be derivatised into various BCP species, has been developed . This process was realised in throughputs up to 8.5 mmol h−1 .Physical and Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their unique bicyclic structure. They have an influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Future Directions
The future directions in the research and application of BCPs are promising. The development of practical and scalable synthesis methods will ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The exploration of new BCP derivatives and their potential applications in medicinal chemistry is an exciting area of future research.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-15-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXNSJSBUKBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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